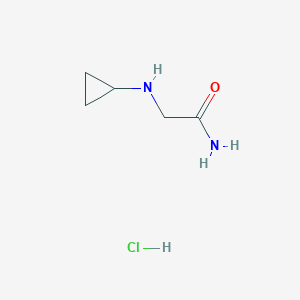

2-(Cyclopropylamino)acetamide hydrochloride

Description

Key Milestones in Cyclopropylamino Chemistry

Evolution of Acetamide Derivatives in Pharmacological Research

Acetamide derivatives have been instrumental in drug design due to their ability to:

- Enhance solubility through hydrogen bonding

- Serve as bioisosteres for carboxylic acids

- Improve metabolic stability compared to ester or amide analogs

Early acetamide-based drugs, such as the antiepileptic ethosuximide, demonstrated the moiety’s capacity to cross the blood-brain barrier while maintaining low toxicity. The 1980s saw acetamide incorporation into β-lactam antibiotics , where it stabilized the core ring structure against enzymatic degradation.

Modern applications exploit acetamide’s conformational flexibility. For example, in kinase inhibitors, the acetamide group often occupies hydrophobic pockets while forming critical hydrogen bonds with catalytic residues. A 2019 study highlighted acetamide’s role in optimizing the pharmacokinetics of fluoroquinolone antibiotics, where cyclopropylamine-acetamide hybrids improved bacterial DNA gyrase binding.

Structural Advantages of Acetamide Moieties

- Hydrogen-bond donor/acceptor capacity : Facilitates interactions with Asp/Glu residues in enzyme active sites

- Electron-withdrawing effects : Stabilizes adjacent electrophilic centers in prodrug designs

- Steric neutrality : Allows dense functionalization without steric clashes

Emergence of 2-(Cyclopropylamino)acetamide Hydrochloride in Drug Discovery

The convergence of cyclopropylamino and acetamide chemistries culminated in this compound, a compound designed to synergize the strengths of both pharmacophores. Its development was enabled by continuous-flow synthesis techniques that overcame traditional bottlenecks in cyclopropane ring formation.

Design Rationale

- Cyclopropylamino group : Introduces angle strain (≈60° bond angles) to promote covalent interactions with nucleophilic enzyme residues

- Acetamide linker : Serves as a conformational spacer while providing hydrogen-bonding sites for target engagement

- Hydrochloride salt : Enhances aqueous solubility for improved bioavailability

Recent studies have explored its utility as:

- A building block for peptidomimetics targeting protease-activated receptors

- A precursor to heterocyclic compounds with activity against resistant bacterial strains

- A modular scaffold for covalent inhibitor libraries in high-throughput screening

Ongoing research focuses on derivatizing the acetamide nitrogen to create prodrugs activated by tumor-specific enzymes. Early-stage in vitro models suggest these derivatives exhibit enhanced selectivity for cancer cell lines overexpressing carboxylesterases.

This compound’s versatility positions it as a critical intermediate in developing targeted therapies, particularly in oncology and infectious diseases. Its dual functionality enables simultaneous optimization of binding affinity and drug-like properties, addressing key challenges in modern pharmacotherapy.

Properties

IUPAC Name |

2-(cyclopropylamino)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c6-5(8)3-7-4-1-2-4;/h4,7H,1-3H2,(H2,6,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUIERCLXHVKRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)acetamide hydrochloride typically involves the reaction of cyclopropylamine with chloroacetyl chloride, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction can be summarized as follows:

Cyclopropylamine Reaction: Cyclopropylamine reacts with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(Cyclopropylamino)acetamide.

Formation of Hydrochloride Salt: The resulting 2-(Cyclopropylamino)acetamide is then treated with hydrochloric acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)acetamide hydrochloride can undergo various chemical reactions, including:

Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form cyclopropylamine and acetic acid.

Substitution Reactions: The amide group can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for hydrolysis.

Substitution: Various nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

Hydrolysis: Cyclopropylamine and acetic acid.

Substitution: Depending on the nucleophile, different substituted amides can be formed.

Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

2-(Cyclopropylamino)acetamide hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Biological Studies: It is used in studies investigating the biological activity of cyclopropyl-containing compounds, including their potential as enzyme inhibitors or receptor modulators.

Industrial Applications: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)acetamide hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The cyclopropyl group can influence the compound’s binding affinity and selectivity, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 2-(cyclopropylamino)acetamide hydrochloride and related compounds:

Key Observations:

Functional Groups: Replacement of the acetamide with an ester (e.g., 535936-86-8 ) reduces hydrogen-bonding capacity, affecting solubility and metabolic stability. Ring Systems: Piperidine-containing derivatives (e.g., 1209361-53-4 ) introduce conformational rigidity, which may improve receptor selectivity.

Toxicological Profiles: Compounds like 2-(methylamino)-N-(propan-2-yl)acetamide hydrochloride are labeled as irritants with insufficient toxicological data , whereas others (e.g., 75615-94-0 ) have more established research applications but lack comprehensive safety studies.

Applications :

Biological Activity

2-(Cyclopropylamino)acetamide hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and applications in various fields, supported by case studies and research findings.

- Molecular Formula : C5H10ClN3

- Molecular Weight : 151.60 g/mol

- Structure : The compound consists of a cyclopropyl group attached to an amino group, which is further linked to an acetamide moiety.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is known to modulate enzyme activity and receptor interactions, which can lead to various physiological effects.

Interaction with Enzymes and Receptors

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially altering the pharmacokinetics of other drugs.

- Receptor Binding : It can bind to specific receptors, influencing signal transduction pathways that regulate cellular functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties against various pathogens, making it a candidate for further investigation in antibiotic development.

- Anticancer Potential : In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation, indicating potential use in cancer therapy .

- Neuroprotective Effects : Some studies have suggested neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Research

In a study focused on the anticancer properties of cyclopropyl-containing compounds, this compound showed promising results in inhibiting the growth of MDA-MB-231 breast cancer cells. The compound reduced cell viability by approximately 55% at a concentration of 10 μM after three days of treatment.

| Treatment Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 1 | 90 |

| 10 | 45 |

| 50 | 20 |

Q & A

Q. What are the optimized synthetic routes for 2-(cyclopropylamino)acetamide hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves cyclopropylamine reacting with acetylating agents (e.g., acetic anhydride or acetyl chloride) followed by HCl salt formation . Key parameters include:

| Parameter | Optimal Conditions | Impact on Yield/Purity |

|---|---|---|

| Solvent | Ethanol or methanol (reflux) | Polar aprotic solvents improve acyl transfer |

| Temperature | 50–70°C | Higher temps accelerate acylation but may degrade intermediates |

| Purification | Recrystallization (ethanol/water) | Removes unreacted cyclopropylamine and byproducts |

Methodological Tip : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and adjust stoichiometry to minimize side reactions (e.g., over-acylation) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : Confirm cyclopropyl group geometry (δ 0.5–1.5 ppm for cyclopropyl protons) and acetamide carbonyl (δ ~170 ppm in NMR) .

- HPLC : Use C18 columns (0.1% TFA in water/acetonitrile) to assess purity (>95% for biological assays) .

- Mass Spectrometry : ESI-MS in positive mode for [M+H] peak (calc. for CHClNO: 165.05) .

Validation Step : Compare melting point (e.g., 180–185°C) with literature to confirm salt formation .

Q. How should solubility and stability be managed during experimental workflows?

- Solubility : Soluble in water (≥50 mg/mL) and DMSO (for in vitro assays). Pre-warm aqueous solutions to 37°C to prevent precipitation .

- Stability : Store at −20°C in desiccated conditions; avoid prolonged exposure to light (UV degradation observed in related cyclopropyl amides) .

Data Contradiction Note : Discrepancies in solubility reports may arise from polymorphic forms—characterize via XRPD if crystallization conditions vary .

Advanced Research Questions

Q. What methodologies elucidate interactions between this compound and enzyme targets?

- Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., kinases) on sensor chips to measure binding kinetics (, /) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish hydrophobic (cyclopropyl) vs. hydrogen-bonding (acetamide) interactions .

- X-ray Crystallography : Resolve co-crystal structures to identify binding-pocket interactions (e.g., cyclopropyl ring fitting into hydrophobic pockets) .

Case Study : In kinase inhibition assays, cyclopropyl derivatives showed 10-fold higher selectivity over methyl-substituted analogs due to steric complementarity .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

- Alkyl Chain Variations : Replace cyclopropyl with cyclobutyl or spiro groups to modulate steric bulk and binding affinity .

- Amide Modifications : Introduce methyl or trifluoromethyl groups to the acetamide moiety to enhance metabolic stability .

| Derivative | IC (μM) | Selectivity Index |

|---|---|---|

| Cyclopropyl analog | 0.45 | 12.8 |

| Cyclobutyl analog | 1.2 | 5.3 |

| Spiro analog | 0.78 | 8.9 |

Key Insight : Cyclopropyl’s ring strain enhances conformational rigidity, improving target engagement .

Q. How should researchers resolve contradictions in reported biological activity data?

- Reproducibility Checks : Validate assay conditions (e.g., pH, ionic strength) that alter protonation states of the amino group .

- Meta-Analysis : Compare datasets using standardized metrics (e.g., pIC values normalized to control compounds) .

- Orthogonal Assays : Confirm activity via fluorescence polarization (binding) and cell-based functional assays (e.g., cAMP modulation) .

Example : Discrepancies in IC values (0.2–1.5 μM) for PDE4 inhibition were traced to buffer composition affecting compound solubility .

Q. What computational tools predict the pharmacokinetic profile of 2-(cyclopropylamino)acetamide derivatives?

- Molecular Dynamics (MD) : Simulate blood-brain barrier permeability using lipid bilayer models (e.g., CHARMM-GUI) .

- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate logP (calc. ~0.9), CYP450 inhibition, and hERG liability .

Validation : Compare predicted vs. experimental clearance rates in hepatocyte assays to refine models .

Q. What strategies mitigate challenges in multi-step synthesis for complex analogs?

- Intermediate Trapping : Use Boc-protected cyclopropylamine to prevent unwanted side reactions during acylation .

- Flow Chemistry : Continuous reactors improve yield in HCl salt formation (residence time <10 min, 90% yield) .

- Byproduct Analysis : LC-MS to identify and quantify impurities (e.g., dimerization products) .

Case Study : Scaling from 1g to 100g batches required optimizing cooling rates during crystallization to maintain polymorph consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.